molecular formula C15H13FN4O2 B12495574 N-[2-(4-fluorophenyl)ethyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

N-[2-(4-fluorophenyl)ethyl]-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B12495574
M. Wt: 300.29 g/mol
InChI Key: RRRMHYJFOASWDW-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the triazole ring and the fluorophenyl group imparts unique chemical properties, making it a valuable scaffold for developing new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylethylamine with a suitable triazole precursor, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific combination of the triazole ring, pyridine ring, and fluorophenyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H13FN4O2/c16-12-4-1-10(2-5-12)7-8-17-14(21)11-3-6-13-18-19-15(22)20(13)9-11/h1-6,9H,7-8H2,(H,17,21)(H,19,22)

InChI Key

RRRMHYJFOASWDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CN3C(=NNC3=O)C=C2)F

Origin of Product

United States

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